molecular formula C63H98N20O13S2 B1159357 C14TKL-1

C14TKL-1

Cat. No.: B1159357
M. Wt: 1406.7
Attention: For research use only. Not for human or veterinary use.
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Description

C14TKL-1 is an endogenous human peptide that acts as a potent agonist for neurokinin receptor 1. This peptide is part of the tachykinin family, which is known for its role in neurotransmission and modulation of various physiological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of C14TKL-1 involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are commonly used to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: C14TKL-1 primarily undergoes:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

C14TKL-1 has several scientific research applications:

Mechanism of Action

C14TKL-1 exerts its effects by binding to neurokinin receptor 1. This binding activates intracellular signaling pathways, leading to various physiological responses such as pain perception, inflammation, and smooth muscle contraction. The peptide’s sequence and structure are crucial for its high affinity and specificity for neurokinin receptor 1 .

Comparison with Similar Compounds

Uniqueness: C14TKL-1 is unique due to its specific sequence and modifications, which confer high potency and selectivity for neurokinin receptor 1. This makes it a valuable tool for studying receptor-ligand interactions and developing therapeutic agents .

Properties

Molecular Formula

C63H98N20O13S2

Molecular Weight

1406.7

SMILES

CC(C[C@@](/N=C(O)/C/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/[C@]1([H])CCCN1C([C@](/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/[C@](N)([H])CCCNC(N)=N)([H])CC2=CN=CN2)([H])CCCNC(N)=N)([H])[C@@](O)([H])C)=O)([H])CCSC)([H])CC3=CC=CC=C3)([H])CC4=CC=C(O)C=C4)([H])/

Synonyms

D-Arg-His-Arg-Thr-Pro-Met-Phe-Tyr-Gly-Leu-Met-NH2;  RHRTPMFYGLM; 

Origin of Product

United States

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